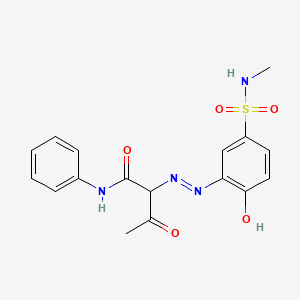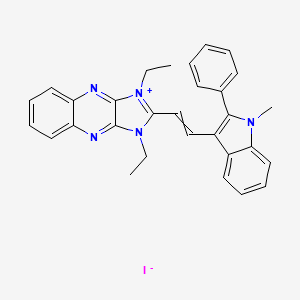
2,4-dinitrobenzenediazonium;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrobenzenediazonium sulfate is an organic compound with the molecular formula C6H3N3O4·HSO4. It is a diazonium salt derived from 2,4-dinitroaniline. This compound is known for its reactivity and is used in various chemical reactions, particularly in the synthesis of azo compounds. The diazonium group (-N2+) is highly reactive, making this compound a valuable intermediate in organic synthesis.
Méthodes De Préparation
2,4-Dinitrobenzenediazonium sulfate can be synthesized through the diazotization of 2,4-dinitroaniline. The process involves the following steps:
Diazotization Reaction: 2,4-Dinitroaniline is treated with sodium nitrite (NaNO2) in the presence of sulfuric acid (H2SO4) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Isolation: The resulting 2,4-dinitrobenzenediazonium sulfate is isolated by precipitation and filtration.
Industrial production methods typically involve large-scale diazotization reactions under controlled conditions to ensure safety and high yield.
Analyse Des Réactions Chimiques
2,4-Dinitrobenzenediazonium sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as thiophens and furans to form arylated products. For example, thiophen and its derivatives react with 2,4-dinitrobenzenediazonium sulfate in glacial acetic acid/water mixture to yield arylated products with the liberation of nitrogen.
Coupling Reactions: It can couple with phenols and amines to form azo compounds. These reactions are typically carried out in acidic or neutral conditions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include sodium nitrite, sulfuric acid, and various nucleophiles such as thiophens and furans. Major products formed include arylated compounds and azo compounds.
Applications De Recherche Scientifique
2,4-Dinitrobenzenediazonium sulfate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of azo dyes and other aromatic compounds.
Biological Studies: It is used in the study of nucleophilic substitution reactions and the mechanisms of diazonium compounds.
Material Science: It is used in the preparation of functionalized carbon dots for sensing applications.
Mécanisme D'action
The mechanism of action of 2,4-dinitrobenzenediazonium sulfate involves the formation of a highly reactive diazonium ion (-N2+). This ion can undergo various reactions, including:
Electrophilic Substitution: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted products.
Azo Coupling: The diazonium ion couples with phenols and amines to form azo compounds, which are characterized by the -N=N- linkage.
The molecular targets and pathways involved in these reactions include the formation of intermediate complexes and the stabilization of the diazonium ion through resonance.
Comparaison Avec Des Composés Similaires
2,4-Dinitrobenzenediazonium sulfate can be compared with other diazonium salts such as:
2,4-Dinitrobenzenediazonium Chloride: Similar in reactivity but differs in the counterion (chloride vs. sulfate).
2,4-Dinitrobenzenediazonium Fluoroborate: Also similar in reactivity but has a different counterion (fluoroborate vs. sulfate).
The uniqueness of 2,4-dinitrobenzenediazonium sulfate lies in its specific reactivity with nucleophiles and its use in the synthesis of specialized azo compounds.
Propriétés
Numéro CAS |
31506-87-3 |
|---|---|
Formule moléculaire |
C12H6N8O12S |
Poids moléculaire |
486.29 g/mol |
Nom IUPAC |
2,4-dinitrobenzenediazonium;sulfate |
InChI |
InChI=1S/2C6H3N4O4.H2O4S/c2*7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
LQTWAYRVPSCETI-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


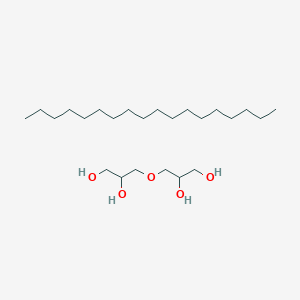

![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
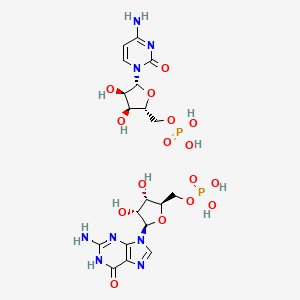

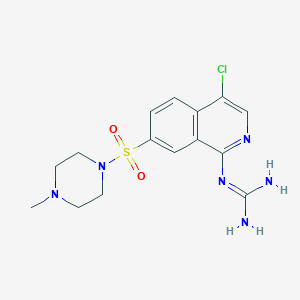
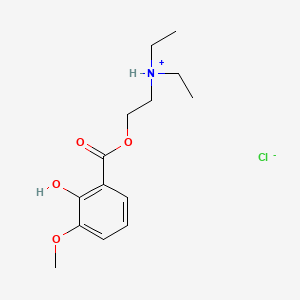
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium bromide](/img/structure/B13747112.png)
![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
